![molecular formula C13H10N4O B12903557 1-[4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl]ethan-1-one CAS No. 62066-18-6](/img/structure/B12903557.png)
1-[4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl)ethanone is a chemical compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, which is further connected to a phenyl ring with an ethanone group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl)ethanone typically involves the following steps:
Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized by reacting appropriate precursors under solvothermal conditions in pyridine.
Attachment of the Phenyl Ring: The phenyl ring can be introduced through a coupling reaction, such as a Suzuki coupling, using appropriate boronic acids and palladium catalysts.
Introduction of the Ethanone Group: The ethanone group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole or pyridine rings are substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted triazolopyridine derivatives.
Applications De Recherche Scientifique
1-(4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl)ethanone has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The specific pathways and targets depend on the functional groups present and the overall structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-1,2,3-Triazolo[4,5-b]pyridine: Shares the triazolopyridine core but lacks the phenyl and ethanone groups.
Pyrazolo[3,4-b]pyridine: Similar heterocyclic structure but with a pyrazole ring instead of a triazole ring.
3-Aryl-3H-[1,2,3]triazolo[4,5-b]pyridin-5-amine: Contains an aryl group and an amine group, differing in functional groups and substitution patterns.
Uniqueness
1-(4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl)ethanone is unique due to its specific combination of a triazolopyridine core with a phenyl ring and an ethanone group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
62066-18-6 |
|---|---|
Formule moléculaire |
C13H10N4O |
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
1-[4-(triazolo[4,5-b]pyridin-3-yl)phenyl]ethanone |
InChI |
InChI=1S/C13H10N4O/c1-9(18)10-4-6-11(7-5-10)17-13-12(15-16-17)3-2-8-14-13/h2-8H,1H3 |
Clé InChI |
WYQINUYKBGKMRY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)N2C3=C(C=CC=N3)N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Bromophenyl)-2-phenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12903478.png)
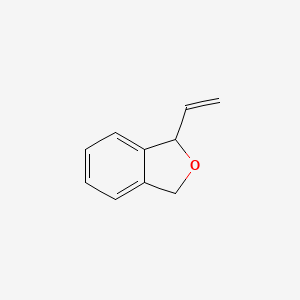
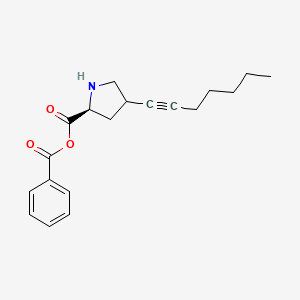
![Benzenamine, N-[(1,3-diphenyl-1H-pyrazol-5-yl)methylene]-](/img/structure/B12903498.png)
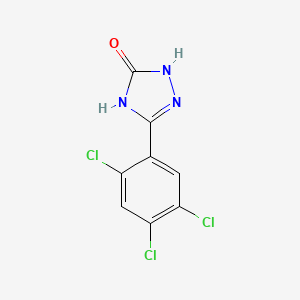
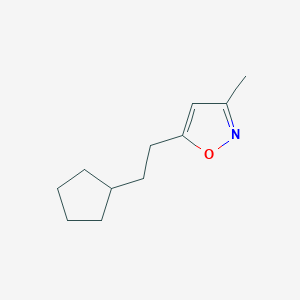
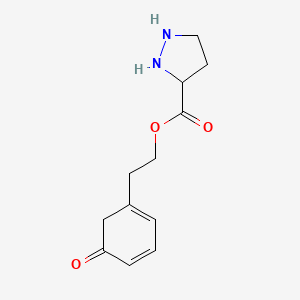
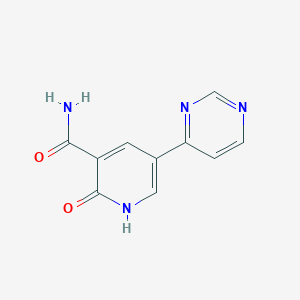
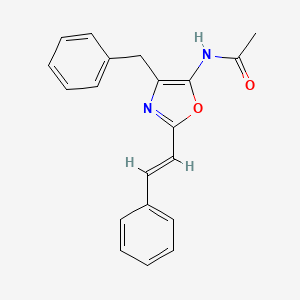

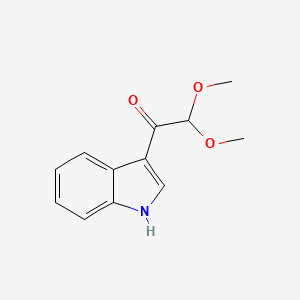
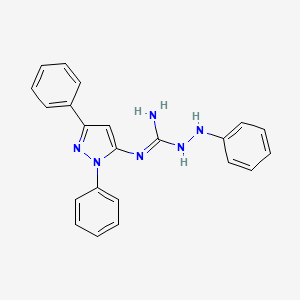
![1,2,3,8,9-Pentabromodibenzo[b,d]furan](/img/structure/B12903553.png)
![N-Methyl-3-(2-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12903567.png)
